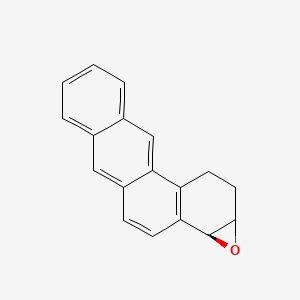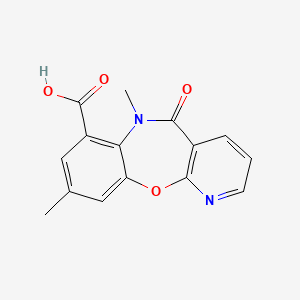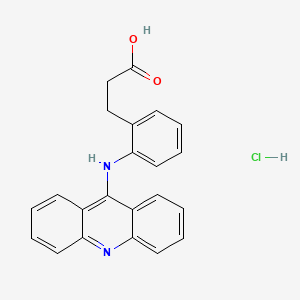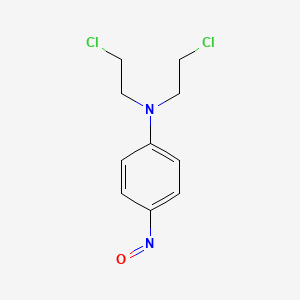
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt is a chemical compound with the molecular formula C3H14N2O6P2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly valued for its ability to act as a corrosion inhibitor and its role in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt typically involves the reaction of dimethyl formamide with phosphorous acid and phosphorus trichloride. The reaction is carried out at approximately 70°C, resulting in a viscous mass. This mass is then treated with water and acetone to form the desired compound. The yield of this reaction is typically around 76%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts, microwaves, or ultrasounds may be employed to improve the efficiency of the reaction and reduce the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphine compounds.
Applications De Recherche Scientifique
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various synthetic processes and as a corrosion inhibitor.
Biology: The compound is employed in biochemical studies and as a chelating agent.
Industry: The compound is used in the production of flame retardants, water treatment chemicals, and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt involves its ability to form stable complexes with metal ions. This property makes it an effective corrosion inhibitor, as it can form a protective layer on metal surfaces, preventing oxidation and degradation. The compound’s molecular targets include metal ions and various enzymes involved in biochemical processes .
Comparaison Avec Des Composés Similaires
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt can be compared with other similar compounds such as:
- Dimethylaminomethanediphosphonate
- N,N-dimethylaminomethane diphosphonic acid
- N,N-dimethylaminomethane diphosphonic acid, monosodium salt
- N,N-dimethylaminomethane diphosphonic acid, trisodium salt
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique in its high stability and effectiveness as a corrosion inhibitor.
Propriétés
Numéro CAS |
81276-56-4 |
|---|---|
Formule moléculaire |
C3H14N2O6P2 |
Poids moléculaire |
236.10 g/mol |
Nom IUPAC |
azanium;[dimethylamino(phosphono)methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C3H11NO6P2.H3N/c1-4(2)3(11(5,6)7)12(8,9)10;/h3H,1-2H3,(H2,5,6,7)(H2,8,9,10);1H3 |
Clé InChI |
CERDQVKFZTYIGP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(P(=O)(O)O)P(=O)(O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


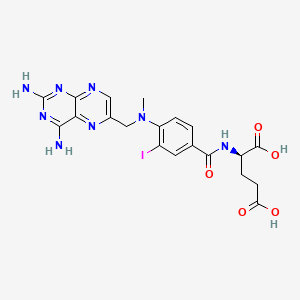

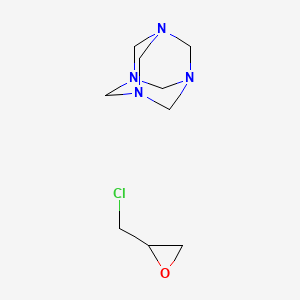
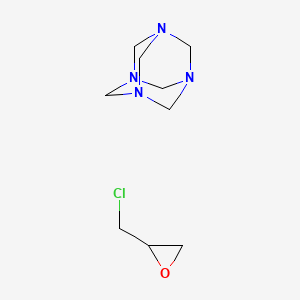
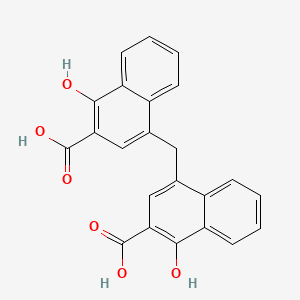
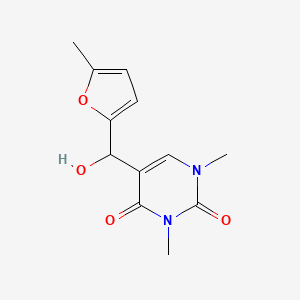
methanone](/img/structure/B12791111.png)
